molecular formula C19H26O2 B035815 Tetrahydrocannabivarol CAS No. 28172-17-0

Tetrahydrocannabivarol

Cat. No.: B035815
CAS No.: 28172-17-0
M. Wt: 286.4 g/mol
InChI Key: ZROLHBHDLIHEMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrahydrocannabivarol (THCV) is a propyl homolog of tetrahydrocannabinol (THC), presenting a unique and valuable profile for cannabinoid research. Unlike the more prevalent Δ9-THC, THCV is characterized by a three-carbon side chain, which significantly alters its pharmacological behavior. Early research indicates that THCV may act as a CB1 receptor antagonist at lower doses, potentially blocking the effects of THC, while exhibiting agonist properties at higher doses. This biphasic mechanism of action makes it a critical compound for studying the endocannabinoid system's complexity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,6,9-trimethyl-3-propyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O2/c1-5-6-13-10-16(20)18-14-9-12(2)7-8-15(14)19(3,4)21-17(18)11-13/h9-11,14-15,20H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZROLHBHDLIHEMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50950920
Record name 6,6,9-Trimethyl-3-propyl-6a,7,8,10a-tetrahydro-6H-dibenzo[b,d]pyran-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50950920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28172-17-0
Record name 6a,7,8,10a-Tetrahydro-6,6,9-trimethyl-3-propyl-6H-dibenzo[b,d]pyran-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28172-17-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrahydrocannabivarin 9
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028172170
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,6,9-Trimethyl-3-propyl-6a,7,8,10a-tetrahydro-6H-dibenzo[b,d]pyran-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50950920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Pharmacology and Molecular Mechanisms of Tetrahydrocannabivarinol

Cannabinoid Receptor Interactions of THCV

THCV's interaction with the primary cannabinoid receptors, CB1 and CB2, is complex and context-dependent, exhibiting characteristics of antagonism and partial agonism. nih.govnih.govd-nb.info

THCV demonstrates a significant binding affinity for the cannabinoid CB1 receptor. nih.govwikipedia.orgnih.gov Studies using radioligand binding assays have shown that THCV can displace high-affinity CB1 ligands. In experiments with mouse brain membranes, which are rich in CB1 receptors, THCV displaced the potent cannabinoid agonist [³H]CP55940 with a dissociation constant (Kᵢ) of 75.4 nM. nih.gov It also displaced other radiolabeled ligands from mouse brain membranes, including [³H]R-(+)-WIN55212 and [³H]SR141716A. nih.govgoogle.com The affinity of THCV for the CB1 receptor has been shown to be comparable to that of Δ⁹-THC in some studies. ub.eduacs.org

Table 1: THCV Binding Affinity (Kᵢ) at CB1 Receptors

Preparation Radioligand Kᵢ Value (nM) Source(s)
Mouse Brain Membranes [³H]CP55940 75.4 nih.gov

This table presents the dissociation constant (Kᵢ) of THCV at CB1 receptors from different experimental preparations.

Current research primarily focuses on THCV's direct interaction with the orthosteric binding site of the CB1 receptor. There is limited specific data describing THCV as a positive or negative allosteric modulator at CB1 receptors.

THCV is predominantly characterized as a CB1 receptor antagonist. mdpi.comnih.govrcsb.orgdrugbank.com More specifically, it is often referred to as a "neutral" antagonist, suggesting it can block the receptor without producing an effect on its own, which distinguishes it from inverse agonists like rimonabant. d-nb.infonih.govoup.com This antagonistic activity is demonstrated by its ability to produce a rightward shift in the concentration-response curves for CB1 agonists in functional assays. mdpi.com For example, THCV competitively antagonizes the ability of agonists like CP55940 and WIN 55,212-2 to stimulate [³⁵S]GTPγS binding in mouse brain membranes. nih.govmdpi.com

The antagonism can be ligand-dependent; studies have shown that Δ⁹-THCV is more potent at inhibiting the effects of WIN 55,212-2 and the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) than it is at inhibiting the effects of Δ⁹-THC. mdpi.com While it primarily acts as an antagonist at lower doses, some evidence suggests that at higher doses, THCV may behave as a CB1 receptor agonist. wikipedia.orgmdpi.comelsevierpure.comdrugbank.com

Table 2: THCV Antagonistic Activity at CB1 Receptors

Assay System Agonist Measurement Value (nM) Source(s)
Mouse Brain Membranes CP55940 Apparent K₋B 93.1 nih.govmdpi.com
Mouse Brain Membranes WIN 55,212-2 Apparent K₋B 85 mdpi.com
AtT20 cells (GIRK channel) WIN 55,212-2 IC₅₀ 434 mdpi.com
AtT20 cells (GIRK channel) 2-AG IC₅₀ 414 mdpi.com
AtT20 cells (GIRK channel) Δ⁹-THC IC₅₀ 1200 mdpi.com

This table shows the apparent dissociation constant (K₋B) and half-maximal inhibitory concentration (IC₅₀) for THCV's antagonistic effects against various CB1 agonists.

THCV also binds to the cannabinoid CB2 receptor, with a binding affinity that is comparable to its affinity for the CB1 receptor. nih.govwikipedia.orgub.edu In radioligand displacement assays using membranes from Chinese Hamster Ovary (CHO) cells transfected with human CB2 receptors (CHO-hCB2), THCV displaced [³H]CP55940 with a Kᵢ value of 62.8 nM. nih.gov This suggests that THCV has a relatively high affinity for both primary cannabinoid receptors. wikipedia.orgcuraleafclinic.com

Table 3: THCV Binding Affinity (Kᵢ) at CB2 Receptors

Preparation Radioligand Kᵢ Value (nM) Source(s)
CHO-hCB2 Cell Membranes [³H]CP55940 62.8 nih.gov

This table presents the dissociation constant (Kᵢ) of THCV at CB2 receptors.

At the CB2 receptor, THCV generally behaves as a partial agonist. nih.govnih.govelsevierpure.comdrugbank.comnih.govaimspress.com This means it activates the receptor but produces a sub-maximal response compared to full agonists. However, its functional activity can be complex, and it may also act as an antagonist depending on the specific cellular context and dosage. d-nb.infocannamd.com Studies have shown that THCV can antagonize the effects of potent CB2 agonists in certain assays. nih.gov For instance, in a [³⁵S]GTPγS-binding assay using CHO-hCB2 cell membranes, THCV acted as a competitive antagonist against the agonist CP55940, with an apparent K₋B value of 10.1 nM, indicating it is more potent as a CB2 antagonist than a CB1 antagonist in this specific assay. nih.gov The dual function as a partial agonist and antagonist highlights the compound's complex pharmacology at the CB2 receptor. nih.govaimspress.com

Non-Cannabinoid Receptor Targets of THCV

GPR55: THCV has been shown to act as an agonist at the G-protein coupled receptor 55 (GPR55). nih.govwikipedia.orgnih.govrcsb.orgdrugbank.com This receptor is implicated in regulating energy balance and glucose tolerance. nih.gov

Transient Receptor Potential (TRP) Channels: THCV interacts with multiple members of the TRP channel family. wikipedia.orgrcsb.orgnih.gov It acts as an agonist at TRPA1, TRPV1, TRPV2, TRPV3, and TRPV4 channels. nih.govnih.govdrugbank.comnih.govresearchgate.net For instance, it stimulates and desensitizes human TRPV1 and rat TRPV2 channels. drugbank.com It also acts as a potent antagonist at TRPM8 channels. nih.govdrugbank.com

5-HT₁A Receptors: THCV has been reported to activate serotonin (B10506) 5-HT₁A receptors. wikipedia.orgnih.govrcsb.orgdrugbank.comnih.govnih.gov In vitro studies have shown that THCV can enhance the activation of 5-HT₁A receptors, potentially acting as a positive allosteric modulator or a direct agonist. nih.govnih.govresearchgate.net This interaction is being investigated for its potential role in producing antipsychotic-like effects. wikipedia.orgnih.govnih.gov

Transient Receptor Potential (TRP) Channel Modulation by THCV

Research has demonstrated that THCV interacts with multiple TRP channels, often acting as an agonist, meaning it activates the channel. nih.gov Specifically, THCV has been shown to stimulate and subsequently desensitize human Transient Receptor Potential Vanilloid 1 (TRPV1) channels. drugbank.comresearchgate.net It also potently activates and desensitizes rat TRPV2 channels. drugbank.comresearchgate.net Furthermore, THCV acts as an agonist at rat TRPA1 channels. nih.govdrugbank.com In contrast to its agonist activity at these channels, THCV functions as a potent antagonist at rat TRPM8 channels. nih.govdrugbank.comresearchgate.net

However, the functional consequence of these interactions, particularly regarding TRPV1, may be cell-type dependent. One study using calcium imaging in dorsal root ganglion (DRG) neurons found that THCV rarely induced a calcium response, even in neurons that were highly sensitive to the TRPV1 agonist capsaicin. mdpi.com This suggests that the calcium responses observed in these specific neurons after THCV application may not be primarily due to TRPV1 activation. mdpi.com

Table 1: Interaction of THCV with Transient Receptor Potential (TRP) Channels
TRP ChannelReported Action of THCVSource(s)
TRPV1 (human)Agonist (Stimulation and Desensitization) drugbank.comresearchgate.netfrontiersin.org
TRPV2 (rat)Potent Agonist (Activation and Desensitization) drugbank.comresearchgate.net
TRPA1 (rat)Agonist nih.govdrugbank.com
TRPM8 (rat)Potent Antagonist nih.govdrugbank.comresearchgate.net

G Protein-Coupled Receptor (GPCR) Interactions Beyond Classical Cannabinoid Receptors

While THCV is well-known for its neutral antagonist activity at the classical cannabinoid receptor 1 (CB1), its pharmacology extends to other G protein-coupled receptors (GPCRs). d-nb.info

Serotonin 5-HT1A Receptors: In vitro studies have revealed that THCV can act as a positive allosteric modulator of serotonin 5-HT1A receptors. nih.govnih.gov This means it enhances the receptor's response to its primary agonist. For instance, in rat brainstem membranes, THCV was found to significantly increase the potency of the 5-HT1A agonist 8-OH-DPAT. nih.govresearchgate.net In a different model using CHO cells transfected with human 5-HT1A receptors, THCV increased the efficacy of 8-OH-DPAT. nih.gov This enhancement of 5-HT1A receptor activation may underlie some of the potential therapeutic effects of THCV. nih.govnih.gov

GPR55: The orphan receptor GPR55 has been proposed as a novel cannabinoid receptor, though its classification remains a subject of scientific discussion. nih.govnih.gov Data regarding THCV's direct effects on GPR55 are described as controversial. nih.gov However, GPR55 is known to be activated by various cannabinoids, leading to an increase in intracellular calcium via coupling to Gαq and Gα13 proteins. nih.govpnas.orgnih.gov This activation triggers downstream signaling pathways distinct from the Gi/o-protein coupling of classical CB1 and CB2 receptors. nih.gov

Enzyme and Transporter System Modulation by THCV

THCV can influence the endocannabinoid system not only by direct receptor interaction but also by modulating the enzymes and transport mechanisms that regulate the levels of endogenous cannabinoids like anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (2-AG). nih.gov

THCV may exert what is termed "indirect agonism" at cannabinoid receptors by inhibiting the enzymes responsible for endocannabinoid degradation. nih.gov Studies have shown that THCV can inhibit the activity of both fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL), albeit at relatively high concentrations (in the 25–100 μM range). nih.gov By slowing the breakdown of AEA and 2-AG, THCV can augment the tone of the endocannabinoid system. nih.gov The relevance of this mechanism is supported by findings in human keratinocytes, where the anti-inflammatory effects of THCV were reversed by an inhibitor of MAGL, indicating that MAGL modulation is a key part of its action in that system. nih.govmdpi.com

Furthermore, some research indicates that THCV, along with other non-acidic phytocannabinoids, can inhibit the cellular reuptake of anandamide, which would also contribute to increased endocannabinoid levels. nih.gov

Intracellular Signaling Pathways Mediated by THCV

The interaction of THCV with its various molecular targets initiates a cascade of intracellular signaling events that determine the ultimate cellular response. These pathways involve G-proteins, second messengers like cyclic AMP, and the regulation of ion flow.

G-Protein Coupled Signaling Cascades

THCV's effects are mediated through several G-protein coupled pathways. Its activity as a CB2 receptor agonist is transduced via Gi/o proteins. nih.gov This was demonstrated by the fact that pre-treatment of cells with pertussis toxin, which inactivates Gi/o proteins, eliminates the signaling output from CB2 receptor activation by THCV. nih.gov

In contrast, the potential interactions of THCV with GPR55 would involve different G-protein families, primarily Gαq, Gα12, and Gα13. nih.gov Activation of these pathways can trigger downstream effectors such as the RhoA-ROCK and Phospholipase C (PLC) cascades. nih.gov

A significant downstream target of these G-protein signaling events is the mitogen-activated protein kinase (MAPK) pathway. THCV has been shown to modulate the phosphorylation and activity of several MAPK-related proteins. nih.govmdpi.comub.edu In inflamed human keratinocytes, THCV altered the phosphorylation state of GSK3β, MEK1, MKK6, and CREB. mdpi.com Further research has identified the P38-MAPK pathway as a potential target through which THCV exerts its effects. researchgate.net

Cyclic AMP Production and Modulation

Cyclic adenosine (B11128) monophosphate (cAMP) is a critical second messenger whose production is tightly regulated by GPCR activity. nih.gov THCV demonstrates a dual role in modulating cAMP levels, depending on the receptor it engages.

As a CB2 Receptor Agonist: When activating the Gi/o-coupled CB2 receptor, THCV inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular production of cAMP. nih.gov This inhibitory effect on forskolin-stimulated cAMP production occurs with a reported half-maximal effective concentration (EC50) of 38 nM. nih.gov

As a CB1 Receptor Antagonist: When acting as an antagonist at the Gi/o-coupled CB1 receptor, THCV blocks the inhibitory effect of CB1 agonists like 2-AG. mdpi.com In this context, THCV prevents the suppression of cAMP accumulation, with a reported half-maximal inhibitory concentration (IC50) of 7.3 nM in HEK293 cells expressing the CB1 receptor. mdpi.comresearchgate.net

Table 2: Modulation of Cyclic AMP (cAMP) by THCV
Receptor TargetAction of THCVEffect on cAMP ProductionPotencySource(s)
CB2 ReceptorAgonistInhibitionEC50 = 38 nM nih.gov
CB1 ReceptorAntagonistPrevents agonist-induced inhibitionIC50 = 7.3 nM mdpi.comresearchgate.net

Ion Channel Regulation and Calcium Dynamics

THCV significantly influences cellular function by regulating ion channels and the resulting dynamics of intracellular calcium ([Ca2+]i). mdpi.compnas.org The activation of TRP channels by THCV is a primary mechanism for this. drugbank.com As cation channels, TRPV1, TRPV2, and TRPA1 allow the influx of positively charged ions, including Na+ and Ca2+, into the cell upon activation. nih.govfrontiersin.org This influx leads to membrane depolarization and a direct increase in the concentration of cytosolic calcium, a versatile second messenger that triggers numerous cellular processes. nih.gov

In addition to direct calcium influx through TRP channels, THCV can modulate [Ca2+]i through its interaction with Gq-coupled receptors like GPR55. pnas.org The activation of the Gq-PLC signaling cascade leads to the cleavage of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors (IP3R) on the endoplasmic reticulum, causing the release of stored calcium into the cytoplasm and further elevating [Ca2+]i. pnas.org

Mitogen-Activated Protein Kinase (MAPK) Pathway Activation

The mitogen-activated protein kinase (MAPK) signaling pathway is a crucial cascade of proteins that regulates a wide array of cellular processes, including inflammation, cell proliferation, and apoptosis. Research indicates that cannabinoids can interact with and modulate this pathway. nih.govmdpi.com

Specifically for Tetrahydrocannabivarin, studies have demonstrated its ability to exert anti-inflammatory effects by modulating the MAPK pathway. In an experimental model using human keratinocytes, THCV was found to dysregulate MAPK-related signaling proteins, including CREB, MEK1, and MKK6. researchgate.net This research suggests that THCV, along with other rare cannabinoids, can activate specific proteins within the MAPK signaling pathway to produce an anti-inflammatory response. researchgate.net The study further highlighted that THCV can act synergistically with the enzymes that metabolize the body's own endocannabinoids (AEA and 2-AG) to engage these MAPK pathway proteins. researchgate.net This interaction underscores a complex mechanism where THCV's effects are intertwined with the broader endocannabinoid system to regulate inflammatory processes at a cellular level. researchgate.net

Comparative Pharmacology of THCV with Other Phytocannabinoids

The pharmacological actions of THCV are best understood when compared and contrasted with other phytocannabinoids, primarily THC and cannabidiol (B1668261) (CBD). Despite their shared origin, their interactions with physiological receptors and their resulting effects can be markedly different, and at times, directly opposite.

Differential Receptor Affinities and Efficacies

The most striking difference in THCV's pharmacology lies in its dose-dependent activity at the cannabinoid receptor 1 (CB1). Unlike THC, which is a consistent partial agonist at CB1 receptors, THCV acts as a neutral antagonist at low doses. nih.govcannadrx.comnih.gov This means it can block the receptor without initiating a biological response, effectively preventing other molecules like THC from activating it. wikipedia.org However, at higher concentrations, THCV may shift its function to become a CB1 receptor agonist. wikipedia.org

At the cannabinoid receptor 2 (CB2), THCV generally functions as a partial agonist. wikipedia.orgnih.govrecovered.org Its affinity for CB2 receptors is notable, contributing to its pharmacological profile, particularly concerning immune responses. recovered.org

Beyond the primary cannabinoid receptors, THCV also interacts with other significant targets. It has been shown to act as an agonist at the G-protein coupled receptor 55 (GPR55) and to activate various transient receptor potential (TRP) channels, which may play a role in its potential analgesic and anti-inflammatory effects. wikipedia.orgchemrxiv.org Furthermore, THCV's ability to activate 5-HT1A receptors suggests a mechanism for potential antipsychotic effects. wikipedia.orgchemrxiv.org

In contrast, THC is a well-established partial agonist at both CB1 and CB2 receptors, with its CB1 agonism being responsible for its psychoactive effects. nih.gov CBD has a very low binding affinity for both CB1 and CB2 receptors and is often characterized as a non-competitive negative allosteric modulator, meaning it can change the shape of the receptor to alter how other cannabinoids, like THC, bind to it. recovered.org

The following table summarizes the comparative receptor binding affinities (Ki), a measure where a lower value indicates a higher affinity.

Interactive Data Table: Comparative Cannabinoid Receptor Affinities (Ki)

Compound Receptor Ki (nM) Efficacy Reference
THCV CB1 22 - 75.4 Antagonist (low dose) / Agonist (high dose) recovered.org
CB2 62.8 Partial Agonist nih.gov
THC CB1 2.9 - 42.6 Partial Agonist healthline.com
CB2 35.2 Partial Agonist healthline.com
CBD CB1 / CB2 Very Low Affinity Negative Allosteric Modulator recovered.org

Synergistic and Antagonistic Interactions in Cannabinoid Blends (Entourage Effect)

The "entourage effect" is a theory proposing that the various compounds within the cannabis plant—cannabinoids, terpenes, and flavonoids—work together synergistically to produce a greater and more nuanced effect than any single compound used in isolation. marchandash.comresearchgate.net These interactions can be synergistic, where the combined effect is greater than the sum of its parts, or antagonistic, where one compound dampens the effects of another. heraldopenaccess.us

The interplay between THCV, THC, and CBD provides a clear example of these complex interactions. For instance, THCV's anti-obesity properties, linked to its CB1 antagonism, are reportedly negated when co-administered with THC. However, the addition of CBD to this mixture appears to rescue these beneficial effects of THCV, demonstrating a sophisticated, multi-compound interaction.

Modulation of Delta-9-Tetrahydrocannabinol Effects by THCV

One of the most researched aspects of THCV's pharmacology is its ability to directly modulate the effects of THC. nih.gov By acting as a CB1 receptor antagonist at low doses, THCV can counteract several of the well-known physiological and psychological effects induced by THC. wikipedia.orgresearchgate.net

A human pilot study involving co-administration of oral THCV and intravenous THC provided direct evidence of this modulation. The study found that THCV could inhibit THC-induced increases in heart rate and protect against THC-induced impairment in delayed verbal recall. researchgate.net Notably, a majority of the participants reported that the subjective intensity of the THC was weaker when taken with THCV. researchgate.net

This antagonistic relationship is a cornerstone of THCV's unique profile. It suggests that THCV can lessen some of the potentially undesirable effects of THC, such as cognitive impairment and paranoia. nih.gov However, the interaction is not purely inhibitory; the same study noted that the combination of THCV and THC led to an increase in memory intrusions, highlighting the complex and not always predictable nature of these cannabinoid interactions. researchgate.net

Biosynthesis and Metabolic Pathways of Tetrahydrocannabivarinol

Enzymatic Pathways in THCV Biosynthesis

The formation of THCV in the glandular trichomes of the cannabis plant is a multi-step process governed by specific enzymes that utilize distinct precursor molecules. trichomeanalytical.com Unlike its pentyl homolog, tetrahydrocannabinol (THC), the biosynthesis of THCV follows a pathway that incorporates a shorter, propyl side chain.

The biosynthesis of THCV begins with the convergence of two primary precursor molecules: Geranyl pyrophosphate (GPP) and Divarinolic acid (DA). trichomeanalytical.comwikipedia.org GPP, a parent compound to all cannabinoids and monoterpenes, is generated through the mevalonate-dependent isoprenoid (MEP) pathway. trichomeanalytical.com Divarinolic acid, which provides the characteristic propyl side chain of THCV, is produced via fatty acid biosynthesis from butyl-CoA. trichomeanalytical.com

The initial key step involves the joining of GPP and Divarinolic acid. This reaction results in the formation of Cannabigerovarin acid (CBGVA), the acidic precursor to all propyl cannabinoids. wikipedia.org

Precursor SubstrateBiosynthetic Pathway of OriginResulting Intermediate
Geranyl pyrophosphate (GPP)Mevalonate-dependent isoprenoid (MEP) pathwayCannabigerovarin acid (CBGVA)
Divarinolic acid (DA)Fatty acid biosynthesis (from butyl-CoA)Cannabigerovarin acid (CBGVA)

Once the precursor substrates are available, a cascade of enzymatic reactions catalyzed by specific cannabinoid synthases takes place. The enzyme cannabigerolic acid synthase (CBGAS) facilitates the conversion of Geranyl pyrophosphate and Divarinolic acid into Cannabigerovarin acid (CBGVA). trichomeanalytical.com

Following the formation of CBGVA, the enzyme THCV synthase (THCVAS) acts specifically on this intermediate. wikipedia.orgalchimiaweb.com THCV synthase breaks down CBGVA, leading to the creation of Tetrahydrocannabivarin carboxylic acid (THCVA). wikipedia.org

The final step in the formation of THCV is a non-enzymatic process known as decarboxylation. When THCVA is exposed to heat or ultraviolet (UV) light, it loses a carboxyl group (-COOH) in the form of carbon dioxide, converting it into the neutral, active form, Tetrahydrocannabivarin (THCV). trichomeanalytical.comwikipedia.org

EnzymeSubstrateProduct
Cannabigerolic acid synthase (CBGAS)Geranyl pyrophosphate (GPP) + Divarinolic acid (DA)Cannabigerovarin acid (CBGVA)
THCV synthase (THCVAS)Cannabigerovarin acid (CBGVA)Tetrahydrocannabivarin carboxylic acid (THCVA)
Non-enzymatic (Heat/UV Light)Tetrahydrocannabivarin carboxylic acid (THCVA)Tetrahydrocannabivarin (THCV)

In Vivo Metabolic Fate of THCV

When THCV is introduced into the body, it undergoes extensive metabolism, primarily in the liver, to facilitate its excretion. nih.gov This process, known as biotransformation, involves multiple phases and a variety of enzyme systems.

The metabolism of THCV generally follows two main phases: Phase I and Phase II reactions. nih.gov Phase I reactions introduce or expose functional groups on the THCV molecule, primarily through oxidation. This is followed by Phase II reactions, where the modified compound is conjugated with endogenous molecules to increase its water solubility for easier elimination from the body. nih.gov

Research has identified several key metabolites of THCV. Following incubation with human hepatocytes, a major metabolic product detected is 11-nor-Δ9-tetrahydrocannabivarin-9-carboxylic acid (Δ9-THCV-COOH). nih.govresearchgate.net This metabolite has also been found in the urine of cannabis users. nih.govresearchgate.net Another significant metabolite formed through hydroxylation is 11-hydroxy-Δ9-THCV (11-OH-Δ9-THCV). nih.gov

For the isomer Δ8-THCV, pharmacokinetic studies have shown that 11-nor-9-carboxy-Δ8-THCV (Δ8-THCV-COOH) is the main metabolite detected after oral administration. nih.gov

Parent CompoundMajor Identified Metabolites
Δ9-Tetrahydrocannabivarin (Δ9-THCV)11-nor-Δ9-tetrahydrocannabivarin-9-carboxylic acid (Δ9-THCV-COOH) nih.govresearchgate.net
11-hydroxy-Δ9-THCV (11-OH-Δ9-THCV) nih.gov
Δ8-Tetrahydrocannabivarin (Δ8-THCV)11-nor-9-carboxy-Δ8-THCV (Δ8-THCV-COOH) nih.gov

The biotransformation of cannabinoids is predominantly carried out by the cytochrome P450 (CYP) family of enzymes, which are abundant in the liver. nih.govresearchgate.net Due to the structural similarity between THCV and THC, it is understood that the same enzyme systems are largely responsible for their metabolism.

Phase I metabolism of cannabinoids like THC is mainly facilitated by the CYP2C9 and CYP3A4 isoenzymes. nih.govwikipedia.org Specifically, CYP2C9 is a major enzyme involved in the 11-hydroxylation of cannabinoids. nih.gov CYP2C19 also plays a role in this process. wikipedia.orgresearchgate.net These enzymes catalyze the conversion of the parent cannabinoid into its hydroxylated metabolites. researchgate.net

Following Phase I, the metabolites undergo Phase II conjugation reactions, which are catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs). researchgate.net This process attaches a glucuronic acid molecule to the metabolite, significantly increasing its polarity and facilitating its excretion in urine and feces. wikipedia.org

Metabolic PhaseEnzyme Superfamily/FamilySpecific Enzymes (Primarily based on THC metabolism)Function
Phase ICytochrome P450 (CYP)CYP2C9, CYP3A4, CYP2C19 nih.govwikipedia.orgOxidation and hydroxylation of THCV
Phase IIUDP-glucuronosyltransferases (UGT)UGT1A9, UGT2B7 (implicated in cannabinoid metabolism) nih.govGlucuronidation of THCV metabolites

Preclinical Efficacy Studies and Therapeutic Potential of Tetrahydrocannabivarinol

In Vitro Efficacy Models for THCV Research

Cellular Proliferation and Viability Assays

The effect of THCV on cellular proliferation and viability appears to be context-dependent, with studies reporting both pro-proliferative and anti-proliferative effects in different cell types. In adipose-derived mesenchymal stem cells (ASCs), THCV has been shown to promote cell proliferation and migration. Conversely, other research indicates that cannabinoids, including THCV, can attenuate the proliferation of various human cancer cell lines. realmofcaring.org One study highlighted that THCV, along with Tetrahydrocannabinol (THC) and Cannabidiol (B1668261) (CBD), has been reported to possess inhibitory activities against cancer cell lines in vitro. realmofcaring.org

A study investigating the impact of THCV on ASCs under conditions of endoplasmic reticulum (ER) stress found that treatment with THCV preserved natural cell morphology and expansion properties. themarijuanaherald.com Specifically, THCV was observed to protect cells against senescence and stimulate increased proliferation and colony formation. themarijuanaherald.com

Cell TypeAssayObserved Effect of THCVReference
Adipose-Derived Mesenchymal Stem Cells (ASCs)Proliferation and Colony Formation AssaysPromoted cell proliferation and colony-forming capacity. themarijuanaherald.com
Human Cancer Cell Lines (General)Cell Proliferation/Viability AssaysReported to attenuate cell proliferation. realmofcaring.org

Apoptosis and Cell Cycle Modulation Studies

THCV has demonstrated the ability to modulate pathways involved in programmed cell death (apoptosis) and the cell cycle. In the context of ER stress in ASCs, pre-treatment with THCV was found to partially revert the effects of stress on apoptosis activation. themarijuanaherald.com This protective characteristic suggests a role for THCV in maintaining cellular homeostasis under stressful conditions. themarijuanaherald.com

Gene expression analysis in these cells revealed that THCV could modulate key apoptotic markers. For instance, THCV reduced the expression of the tumor suppressor gene p53 compared to the stress-induced group. themarijuanaherald.com Furthermore, at a concentration of 5 μM, THCV reestablished control levels of Casp9 (Caspase-9) gene expression, which was elevated by the stressor. themarijuanaherald.com The study also noted an increased expression of the anti-apoptotic gene BCL2 in cells pre-treated with THCV, while observing an upregulation of the pro-apoptotic gene BAX under specific conditions. themarijuanaherald.com

Gene Expression and Proteomic Profiling

Gene expression studies have provided deeper insights into the molecular mechanisms underlying THCV's effects. In ASCs subjected to ER stress, THCV was shown to decrease the expression of genes involved in the unfolded protein response (UPR) pathway. themarijuanaherald.com This pathway is typically activated during ER stress, and its modulation by THCV points to a protective role for the compound in the adipose tissue microenvironment. themarijuanaherald.com

THCV also exhibits anti-inflammatory properties at the genetic level. Studies have shown that pre-treatment with THCV decreased the expression of pro-inflammatory genes such as TNF-α (Tumor Necrosis Factor-alpha) and IL-6 (Interleukin-6). themarijuanaherald.com This suggests that THCV can create a more favorable environment for the development of healthy mature adipocyte tissue by reducing inflammation. themarijuanaherald.com While comprehensive proteomic studies focused specifically on THCV are limited, the existing gene expression data strongly indicate that its therapeutic potential is mediated through the regulation of key genetic pathways involved in stress response, apoptosis, and inflammation.

Gene TargetCell ModelEffect of THCV TreatmentReference
p53Adipose-Derived Mesenchymal Stem Cells (ASCs)Reduced expression compared to stress-induced group. themarijuanaherald.com
Casp9Adipose-Derived Mesenchymal Stem Cells (ASCs)Reestablished control expression levels after stress induction. themarijuanaherald.com
BCL2Adipose-Derived Mesenchymal Stem Cells (ASCs)Increased expression. themarijuanaherald.com
TNF-αAdipose-Derived Mesenchymal Stem Cells (ASCs)Decreased expression. themarijuanaherald.com
IL-6Adipose-Derived Mesenchymal Stem Cells (ASCs)Decreased expression. themarijuanaherald.com

In Vivo Preclinical Models of THCV Efficacy

In vivo studies using animal models are critical for evaluating the physiological relevance of in vitro findings. Research on THCV has utilized various preclinical models to investigate its therapeutic potential in complex biological systems, particularly in the context of neurobiological and metabolic diseases.

Neurobiological Models of Disease

THCV has shown promise in animal models of neurological disorders, including Parkinson's disease and epilepsy. In a rat model of Parkinson's disease using the neurotoxin 6-hydroxydopamine, chronic administration of THCV was found to attenuate the loss of tyrosine hydroxylase-positive neurons in the substantia nigra. cabidigitallibrary.orgulpgc.es This neuroprotective effect was linked to its antioxidant properties. cabidigitallibrary.orgulpgc.es Furthermore, in a mouse model where neuroinflammation was induced by lipopolysaccharide (LPS), THCV also preserved these crucial neurons, an effect likely involving the CB2 receptor. cabidigitallibrary.orgulpgc.es These findings suggest THCV has a pharmacological profile suitable for delaying disease progression in Parkinson's disease. cabidigitallibrary.org

In the field of epilepsy research, THCV has demonstrated anticonvulsant properties. In adult rats, THCV was shown to suppress seizure activity in a pentylenetetrazole (PTZ)-induced seizure model. researchgate.net The compound also exerted antiepileptiform effects in in vitro brain slice models, pointing to a mechanism consistent with CB1 receptor modulation. researchgate.net These studies highlight the potential of THCV in managing conditions characterized by pathophysiological hyperexcitability. researchgate.net

Metabolic and Endocrine System Models

A significant body of preclinical research has focused on the effects of THCV in animal models of metabolic disorders, such as obesity and type 2 diabetes. themarijuanaherald.comtheamazingflower.comaimspress.comnih.govaimspress.com In two different mouse models of obesity—dietary-induced obesity (DIO) and genetically obese (ob/ob) mice—THCV demonstrated beneficial effects on glucose metabolism. realmofcaring.org It dose-dependently reduced glucose intolerance in ob/ob mice and improved glucose tolerance and insulin (B600854) sensitivity in DIO mice. realmofcaring.orgnih.gov

Animal models have consistently shown that THCV can improve insulin sensitivity and fasting glucose levels. nih.gov The compound has been observed to restore insulin signaling in insulin-resistant hepatocytes and myotubes. realmofcaring.orgnih.gov Unlike THC, THCV appears to suppress appetite, which, combined with an observed increase in energy expenditure, contributes to its potential anti-obesity effects. themarijuanaherald.comaimspress.comnih.govaimspress.comnih.gov Furthermore, studies have noted that THCV can reduce lipid accumulation in adipocytes and hepatocytes and prevent hepatosteatosis (fatty liver disease) in animal models. themarijuanaherald.comaimspress.comnih.govaimspress.com These findings position THCV as a promising candidate for managing obesity-associated glucose intolerance and other metabolic dysfunctions. realmofcaring.orgaimspress.comnih.govaimspress.com

Animal ModelDisease FocusKey Findings for THCVReference
6-hydroxydopamine-lesioned ratsParkinson's DiseaseAttenuated loss of tyrosine hydroxylase-positive neurons; demonstrated neuroprotective effects. cabidigitallibrary.orgulpgc.es
Lipopolysaccharide (LPS)-injected miceParkinson's Disease (Neuroinflammation)Preserved tyrosine hydroxylase-positive neurons, likely via CB2 receptor activation. cabidigitallibrary.orgulpgc.es
Pentylenetetrazole (PTZ)-induced seizure model in ratsEpilepsy/SeizuresReduced seizure incidence, demonstrating anticonvulsant properties. researchgate.net
Dietary-Induced Obese (DIO) MiceObesity & Type 2 DiabetesImproved glucose tolerance and insulin sensitivity; increased energy expenditure. realmofcaring.orgnih.gov
Genetically Obese (ob/ob) MiceObesity & Type 2 DiabetesDose-dependently reduced glucose intolerance; restored insulin signaling. realmofcaring.orgnih.gov

Immunological and Inflammatory Disease Models

Tetrahydrocannabivarin (THCV) has demonstrated notable anti-inflammatory properties across a variety of preclinical models. Investigations using in vitro systems have begun to elucidate the potential of THCV in modulating inflammatory responses. For instance, studies on human macrophages have shown that THCV can downregulate proinflammatory protein molecules and modulate the transcription of proinflammatory genes. nih.gov This suggests a direct impact on the cellular machinery responsible for initiating and sustaining inflammation.

In a study focusing on adipose-derived mesenchymal stem cells (ASCs), THCV was found to protect against endoplasmic reticulum (ER) stress, a condition linked to inflammation. nih.gov Pre-treatment with THCV reduced the expression of key pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), in these cells. nih.gov Furthermore, THCV has been shown to decrease signs of inflammation and inflammatory pain in mouse models. cannakeys.com Research has also explored its effects on intestinal inflammation, suggesting potential applications for conditions like inflammatory bowel disease (IBD). usask.ca These studies indicate that THCV can upregulate anti-inflammatory cytokines in intestinal organoid models, highlighting its therapeutic potential in gastrointestinal inflammatory syndromes. usask.ca

Table 1: Summary of THCV Efficacy in Preclinical Immunological and Inflammatory Models

Model System Key Findings Reference
Human Macrophages (in vitro) Downregulated proinflammatory proteins; Modulated transcription of proinflammatory genes; Inhibited NLRP3 inflammasome activation. nih.gov
Human Adipose-Derived Mesenchymal Stem Cells (in vitro) Reduced ER stress-induced inflammation; Significantly downregulated key pro-inflammatory cytokines (IL-6, TNF-α, IL-4). nih.gov
Mouse Model of Inflammation Decreased signs of inflammation and inflammatory pain. cannakeys.com
Human Colorectal Adenocarcinoma Cells (Caco-2) & Intestinal Organoids (in vitro) Showed promising anti-inflammatory effects by upregulating an anti-inflammatory cytokine. usask.ca

Oncological Models and Antitumor Activity

The potential of cannabinoids as antitumor agents has been a subject of growing research, and THCV is among the compounds being investigated. survivornet.canih.gov Preclinical evidence suggests that cannabinoids can exert antitumor effects through various mechanisms, including the induction of cell death (apoptosis), inhibition of cell growth, and suppression of tumor angiogenesis, invasion, and metastasis. survivornet.ca While much of the early research focused on other cannabinoids like Δ9-tetrahydrocannabinol (THC) and cannabidiol (CBD), THCV has emerged as a compound of interest. survivornet.cafrontiersin.org

In silico studies, which use computational models to predict biological activity, have identified THCV as a promising candidate for cancer therapy. nih.gov One comparative analysis highlighted THCV as an "excellent anticancer aspirant" based on favorable predictions in drug-likeness, ADMET (absorption, distribution, metabolism, excretion, toxicity) analysis, and cytotoxicity assessments. nih.gov Laboratory studies have further suggested that specific compositions of Cannabis sativa compounds, which include THCV, exhibit cytotoxic activity and can inhibit the motility and colony formation of human glioblastoma cells in vitro. cannakeys.com Beyond its direct actions, THCV's interaction with various receptor systems, such as the transient receptor potential (TRP) channels, may also contribute to its potential anti-cancer effects. drugbank.comwikipedia.org

Table 2: Summary of THCV Efficacy in Preclinical Oncological Models

Model System Key Findings Reference
In silico Computational Models Favorable results in drug-likeness, ADMET analysis, and cytotoxicity assessment, identifying it as a strong anticancer candidate. nih.gov
Human Glioblastoma Cells (in vitro) Compositions containing THCV showed cytotoxic activity and inhibited cell motility and colony formation. cannakeys.com

Mechanistic Insights from Preclinical Efficacy Research

Cellular and Molecular Mechanisms Underlying Observed Efficacy

The therapeutic effects of THCV observed in preclinical models are underpinned by its complex pharmacology and interactions with multiple cellular targets. Unlike THC, THCV exhibits a distinct receptor-binding profile; it primarily acts as an antagonist of the cannabinoid 1 (CB1) receptor and a partial agonist of the cannabinoid 2 (CB2) receptor. drugbank.comwikipedia.orgresearchgate.net The CB1 receptor is widely expressed in the central nervous system, while the CB2 receptor is found predominantly in immune cells, which explains THCV's potential to modulate immune function and inflammation without the psychoactive effects associated with THC. drugbank.com

Beyond the endocannabinoid system, THCV interacts with other significant molecular targets. drugbank.comwikipedia.org It has been shown to be an agonist of the G protein-coupled receptor 55 (GPR55). drugbank.comwikipedia.org Furthermore, THCV activates 5-HT1A receptors, a mechanism that may contribute to its observed antipsychotic-like effects in animal models. drugbank.comwikipedia.orgresearchgate.net

THCV's anti-inflammatory actions are mediated through several molecular pathways. It has been demonstrated to inhibit the NLRP3 inflammasome, a key component of the innate immune system that drives the production of inflammatory cytokines. nih.gov Studies in human macrophages showed that THCV, along with other minor cannabinoids, could downregulate inflammation-associated transcription factors. nih.gov In adipose-derived stem cells, THCV was found to upregulate the expression of miR 16-5p, a micro-RNA that can inhibit the expression of IL-6 and TNF-α. nih.gov Additionally, THCV interacts with various transient receptor potential (TRP) channels, including TRPV2, which may play a role in its analgesic and anti-inflammatory effects. drugbank.comwikipedia.org

Dose-Response Relationships in Preclinical Models

The effects of THCV in preclinical studies often exhibit a clear dose-dependency. In a study investigating the protective properties of THCV on human adipose-derived stem cells, different concentrations were tested. While concentrations in the range of 0–10 μM did not negatively impact cell viability, higher concentrations of 50 and 100 μM reduced cell viability significantly. nih.gov This highlights a therapeutic window for its potential applications. The effective concentrations for its anti-inflammatory and anti-apoptotic effects in this model were found to be 1 μM and 5 μM. nih.gov

In animal models, the dose-response relationship of THCV has also been characterized. A study in dietary-induced obese mice involved two dose-ranging experiments, with oral doses administered twice daily (0.3 to 12.5 mg/kg) or once daily (0.1 to 12.5 mg/kg), indicating that its metabolic effects are being evaluated across a range of concentrations. researchgate.net Another study in rats, using a THC drug discrimination model, found that THCV produced an inverted U-shaped dose-response curve. mdpi.com At a dose of 3 mg/kg, THCV partially substituted for THC, whereas lower and higher doses did not produce this effect. mdpi.com This type of dose-response curve suggests that the effect of THCV may decrease at higher concentrations after reaching a peak.

Replication Studies and Species-Specific Responses

The preclinical evaluation of THCV has been conducted across various species and models, including murine (mice and rats) and in vitro studies using human cell lines. nih.govnih.govmdpi.com The antagonistic properties of THCV at the CB1 receptor were demonstrated in murine models. wikipedia.org Similarly, its ability to reduce inflammation and inflammatory pain has been shown in mice. cannakeys.com In vitro studies using human cells, such as macrophages and stem cells, have helped to confirm and elucidate the mechanisms observed in animal models, showing, for example, downregulation of inflammatory markers. nih.govnih.gov

While direct replication studies are not always explicitly detailed in the literature, the consistent observation of anti-inflammatory and metabolic regulatory effects across different models (e.g., in vitro human cells, in vivo mouse models) lends credibility to the findings. However, species-specific and even sex-specific responses to cannabinoids are an important consideration in preclinical research. For example, studies on THC have shown sex-dependent effects on certain behaviors in mice. nih.govresearchgate.netelifesciences.org Although the current body of literature on THCV does not extensively detail species-specific differences in efficacy, the use of both rodent models and human cell lines is a critical step in assessing the translational potential of the compound. Further research is needed to fully characterize how the effects of THCV may vary between different species and sexes.

Structure Activity Relationship Sar Studies of Tetrahydrocannabivarinol and Its Analogues

Ligand-Receptor Binding Kinetics and Affinities

The interaction between a ligand like THCV and its receptor is a dynamic process characterized by binding and unbinding events. The study of these kinetics and the affinity of the ligand for the receptor are fundamental to understanding its mechanism of action. These parameters determine the concentration of the compound required to elicit a biological response and the duration of that response.

Determination of Equilibrium Dissociation Constants (Kd)

The equilibrium dissociation constant (Kd) is a measure of the binding affinity between a ligand and a receptor. It represents the concentration of a ligand at which 50% of the receptor population is occupied at equilibrium. A lower Kd value signifies a higher binding affinity, meaning the ligand binds more tightly to the receptor.

Direct determination of the Kd for THCV is often accomplished through saturation binding assays using a radiolabeled form of the compound. However, such data for THCV is not as commonly reported as data from competitive binding assays. Instead, the Kd of the radioligands used in these competitive assays provides essential context for interpreting the affinity of THCV. For instance, in studies evaluating THCV's binding, the radioligand [³H]CP55940 has been used, which exhibits a Kd of 2.31 nM in mouse brain membranes (predominantly CB1 receptors) and 1.043 nM in membranes from CHO cells transfected with the human CB2 receptor (CHO-hCB2).

Association and Dissociation Rate Constants (kon, koff)

The equilibrium constant Kd is a ratio of the rate constants for the dissociation (koff) and association (kon) of the ligand-receptor complex (Kd = koff / kon).

Association Rate Constant (kon): This constant, also known as the on-rate, describes the rate at which a ligand binds to its receptor. It is a second-order rate constant, and its value depends on the concentration of both the ligand and the receptor.

Dissociation Rate Constant (koff): This constant, or off-rate, describes the rate at which the ligand-receptor complex dissociates. It is a first-order rate constant, dependent only on the concentration of the complex.

These kinetic parameters provide a more detailed view of the interaction than affinity alone. For example, two compounds could have the same Kd value but achieve it through very different on and off rates, which can have significant implications for their in vivo activity and duration of action. A slow koff (long residence time) can lead to a prolonged pharmacological effect. While the importance of these parameters is well-established, specific kon and koff values for Tetrahydrocannabivarin and its analogues are not prominently available in the reviewed scientific literature.

Inhibition Constants (Ki) in Competitive Binding Assays

The inhibition constant (Ki) is another measure of binding affinity, determined through competitive binding assays. In these experiments, an unlabeled compound (the competitor, e.g., THCV) competes with a labeled ligand (often a radioligand with known affinity) for binding to the receptor. The Ki represents the concentration of the competing ligand that would occupy 50% of the receptors if no radioligand were present. Like Kd, a lower Ki value indicates a higher binding affinity.

Research has shown that THCV displaces radioligands from both CB1 and CB2 receptors, acting as a competitive antagonist. In radioligand binding studies using mouse brain membranes, Δ⁹-THCV displayed a Ki value of 75.4 nM at the CB1 receptor. At the human CB2 receptor, its Ki value was determined to be 62.8 nM. Other studies have reported a range of Ki values for THCV at the CB1 receptor, including 22 nM and 46.6 nM, highlighting the variability that can arise from different experimental conditions.

The antagonistic properties of THCV are further characterized by its half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the response of an agonist by 50%. These values are influenced by the specific agonist being used. For example, Δ⁹-THCV antagonized the effect of the potent synthetic agonist CP 55940 at the CB1 receptor with an IC₅₀ of 52.4 nM, while its isomer, Δ⁸-THCV, was less potent with an IC₅₀ of 119.6 nM. When tested against the agonist WIN 55,212-2, the IC₅₀ values were higher, with Δ⁹-THCV showing an IC₅₀ of 434 nM and Δ⁸-THCV an IC₅₀ of 757 nM.

CompoundReceptorAssay TypeValue (nM)Reference
Δ⁹-THCVCB1 (mouse)Ki vs [³H]CP5594075.4
Δ⁹-THCVCB2 (human)Ki vs [³H]CP5594062.8
Δ⁹-THCVCB1Ki (reported range)22 - 75.4
Δ⁹-THCVCB1IC₅₀ vs CP 5594052.4
Δ⁸-THCVCB1IC₅₀ vs CP 55940119.6
Δ⁹-THCVCB1IC₅₀ vs WIN 55,212-2434
Δ⁸-THCVCB1IC₅₀ vs WIN 55,212-2757

Computational Approaches to THCV SAR

Computational methods are powerful tools for investigating the SAR of compounds like THCV. These in silico techniques allow for the prediction of binding modes and affinities, helping to rationalize experimental findings and guide the design of new analogues with desired pharmacological properties.

Molecular Docking Simulations and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The output of a docking simulation includes a binding pose and a scoring function that estimates the binding affinity (e.g., in kcal/mol).

Docking simulations have been instrumental in explaining the functional differences between THCV isomers and their contrast with Δ⁹-Tetrahydrocannabinol (THC). Studies focusing on the CB1 receptor have revealed that THCV isomers can adopt two distinct binding poses. One pose is very similar to that of the agonist THC. However, a second, newly identified pose has been proposed to be responsible for THCV's antagonist activity. In this antagonist pose, the shorter propyl side chain of THCV occupies a side pocket (side pocket 1) of the CB1 receptor, a different orientation than the longer pentyl chain of THC. This alternative binding mode is thought to induce a receptor conformation that does not lead to activation, thereby blocking the receptor.

The docking scores, which predict binding affinity, also provide insight. For example, one study reported docking scores for Δ⁹-THC around -11.04 kcal/mol, while 9S-HHC, a weak agonist, had a less favorable score of -10.23 kcal/mol, correlating with its weaker observed affinity. Another in silico study calculated a rigid docking score of -9.12 kcal/mol and a Prime/MM-GBSA predicted binding free energy of -8.63 kcal/mol for THCV at the CB1 receptor. These computational findings help to build a molecular-level understanding of why THCV acts as an antagonist at the CB1 receptor, despite its structural similarity to the partial agonist THC.

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. A QSAR model is developed by correlating variations in molecular descriptors (e.g., physicochemical properties like hydrophobicity, electronic properties, and steric effects) with changes in a measured biological endpoint, such as binding affinity (Ki) or functional activity (IC₅₀).

Once a statistically robust QSAR model is developed and validated, it can be used to:

Predict the activity of new, unsynthesized compounds.

Provide insights into the structural features that are most important for activity.

Guide the optimization of lead compounds to enhance potency and selectivity.

While QSAR is a widely used tool in drug discovery for many classes of compounds, specific and detailed QSAR studies focusing exclusively on Tetrahydrocannabivarin and its analogues are not widely reported in the scientific literature. However, the principles of QSAR could be readily applied to THCV. A QSAR model for THCV analogues would involve synthesizing or computationally generating a series of related molecules, for instance, by varying the length of the alkyl side chain or modifying the phenolic hydroxyl group. By measuring the binding affinity or functional activity of these compounds and correlating it with calculated molecular descriptors, a predictive model could be built to guide the design of novel THCV-based ligands with tailored affinities and functional profiles at the cannabinoid receptors.

Molecular Dynamics Simulations of THCV-Receptor Complexes

Molecular dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules, providing insights into the stability and interaction dynamics of ligand-receptor complexes. In the study of Tetrahydrocannabivarin (THCV), these simulations have been crucial for understanding its unique pharmacological profile at the cannabinoid type 1 (CB1) receptor.

Simulations reveal that the stability of the THCV-CB1 receptor complex is influenced by the ligand's specific binding mode. nih.gov Docking simulations have identified two potential binding poses for THCV isomers within the CB1 receptor's orthosteric site. nih.gov One pose is similar to that of Δ⁹-THC, while a distinct second pose involves the insertion of THCV's alkyl chain into a side pocket of the receptor. nih.gov This secondary pose, which involves interactions with the extracellular loop 2 (ECL2) and N-terminus residues, has been suggested as a potential explanation for the antagonist properties of THCV isomers. nih.gov The existence of two binding modes could also explain the dual agonist/antagonist functionality reported for Δ⁹-THCV, where it acts as an antagonist at low concentrations and a weak agonist at higher concentrations. nih.gov

MD simulations have further elucidated the molecular basis for the functional differences between THCV and THC. A key factor is the interaction with the amino acid Leu6.51 within the receptor. The shorter three-carbon (propyl) chain of THCV allows Leu6.51 to remain in a stable conformation. acs.org In contrast, the longer five-carbon (pentyl) chain of THC induces a conformational change in Leu6.51, which opens access to an intracellular cavity between transmembrane helices 3 and 6. acs.org This difference in receptor conformation triggered by the alkyl chain is a critical determinant of the ligand's functional outcome, contributing to THCV's typical antagonism at the CB1 receptor. acs.org

Influence of Structural Modifications on THCV Pharmacological Activity

The pharmacological activity of Tetrahydrocannabivarin is highly dependent on its molecular structure. Structure-activity relationship (SAR) studies, which investigate how chemical structure relates to biological activity, have identified key molecular features that govern its interaction with cannabinoid receptors. These features include the length of the alkyl side chain, substitutions on the aromatic ring, and the compound's stereochemistry.

Effects of Alkyl Chain Length Variations

The length of the alkyl side chain attached to the resorcinyl moiety is a primary determinant of a cannabinoid's affinity and efficacy at the CB1 receptor. nih.gov For classical cannabinoids, a minimum of three carbons in this chain is generally required to bind the receptor with agonist activity. nih.govcaymanchem.com

THCV possesses a three-carbon (propyl) chain, which is associated with its characteristic CB1 receptor antagonism. In contrast, Δ⁹-THC has a five-carbon (pentyl) chain and is a partial agonist. nih.gov Homologs of THC with varying chain lengths demonstrate a clear trend in binding affinity. While THCV binds to the CB1 receptor, its affinity is lower than that of cannabinoids with longer alkyl chains. For example, the four-carbon homolog (THCB) and the seven-carbon homolog (THCP) exhibit significantly higher binding affinities for the human CB1 receptor than both THCV and THC. caymanchem.comresearchgate.net The binding affinity tends to peak with an eight-carbon chain, after which it begins to decrease. nih.govcaymanchem.com This relationship underscores how the shorter propyl chain of THCV results in a distinct pharmacological profile compared to its longer-chain counterparts.

Binding Affinities of Cannabinoid Homologs at the Human CB1 Receptor
CompoundAlkyl Chain LengthBinding Affinity (Ki) in nM
Δ⁹-THCV3 Carbons (Propyl)75.4
Δ⁹-THCB4 Carbons (Butyl)15
Δ⁹-THC5 Carbons (Pentyl)40
Δ⁹-THCP7 Carbons (Heptyl)1.2

Impact of Aromatic Ring Substitutions

The aromatic A-ring of the cannabinoid structure is another critical feature for receptor interaction. Substitutions on this ring can significantly alter a compound's pharmacological properties by affecting its electronic, steric, and lipophilic character. researchgate.net

Stereochemical Influences on Receptor Interactions

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a significant role in the interaction between a ligand and its receptor. Even minor changes in the spatial orientation of functional groups can lead to substantial differences in pharmacological activity. nih.gov

This is evident in the comparison between two positional isomers of THCV: Δ⁹-THCV and Δ⁸-THCV, which differ only in the location of a double bond in the cyclohexene (B86901) ring. Both isomers act as antagonists at the CB1 receptor, but they exhibit different potencies. researchgate.net Studies have shown that Δ⁹-THCV is approximately twice as potent an antagonist as Δ⁸-THCV. nih.govresearchgate.net This difference is reflected in their half-maximal inhibitory concentrations (IC₅₀), which measure the concentration of a substance needed to inhibit a specific biological process by half.

Inhibitory Potency of THCV Isomers at the CB1 Receptor
IsomerIC₅₀ (nM)
Δ⁹-THCV52.4
Δ⁸-THCV119.6

This two-fold difference in potency highlights the sensitivity of the CB1 receptor to the precise stereochemical configuration of its ligands. researchgate.net The orientation of other parts of the molecule, such as the C9 substituent, has also been suggested as a critical factor in determining the differences in activity among structurally similar cannabinoids. nih.gov

Chromatographic Techniques for THCV Analysis

Chromatography is the cornerstone of cannabinoid analysis, enabling the separation of THCV from a complex mixture of other phytocannabinoids and matrix components. ljmu.ac.uk High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most common techniques utilized for this purpose. mdpi.comcannabissciencetech.com

High-Performance Liquid Chromatography (HPLC) is a preferred method for analyzing cannabinoids because it can directly measure acidic precursors without the need for derivatization, which is required for GC methods. mdpi.com When coupled with an Ultraviolet (UV) detector, HPLC offers a robust and cost-effective approach for potency testing and quality control in cannabis products. mdpi.comsigmaaldrich.com The UV detector is suitable as cannabinoids absorb strongly in the UV region of the spectrum. um.edu.mt

The separation is typically achieved using reversed-phase columns, most commonly C18 columns. nih.gov A gradient elution using a mobile phase consisting of acetonitrile (B52724) and water, often with additives like formic acid, is employed to separate THCV from other cannabinoids. ljmu.ac.ukgreyhoundchrom.com Detection is commonly set at a wavelength of around 220 nm. greyhoundchrom.cominnovareacademics.innih.gov

Table 1: Examples of HPLC-UV Method Parameters for Cannabinoid Analysis Including THCV
ParameterMethod 1 greyhoundchrom.comMethod 2 nih.govMethod 3 um.edu.mt
ColumnAscentis® Express C18 (10 cm x 4.6 mm, 2.7 µm)Reversed-Phase ColumnACE 5 µm C18 (250 x 4.6 mm)
Mobile PhaseA: 0.1% formic acid in water B: 0.085% formic acid in acetonitrileA: Water + 0.085% phosphoric acid B: Acetonitrile + 0.085% phosphoric acidAcetonitrile and phosphate (B84403) buffer (pH=2.5) (70:30, v/v)
Flow Rate1.5 mL/min1.6 mL/min2 mL/min
Detection Wavelength220 nm220 nm220 nm
THCV Retention Time~2.8 minNot specifiedNot specified

Gas chromatography (GC) is another powerful technique for cannabinoid analysis, often coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). hst-j.org A significant consideration for GC analysis is that the high temperatures used in the injector port cause decarboxylation of acidic cannabinoids. mdpi.comresearchgate.net To analyze both acidic and neutral forms accurately, a derivatization step is required before injection. researchgate.netnih.gov This process makes the analytes more volatile and stable at high temperatures. researchgate.net Silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common derivatization technique. nih.govnih.govnih.gov

GC-FID is a robust and widely used method for quantifying cannabinoids, including THCV. nih.govchromatographyonline.com GC-MS provides higher selectivity and structural information, making it excellent for both identification and quantification. nih.govnih.gov Validated GC-FID methods have been developed for the analysis of up to 20 different acidic and neutral cannabinoids, demonstrating good sensitivity with limits of detection (LOD) as low as 0.1 µg/mL. nih.gov

Table 2: Performance of GC-Based Methods for Cannabinoid Quantification
TechniqueDerivatizationLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
GC-FIDTrimethylsilyl (TMS) derivativesAs low as 0.1 µg/mL0.25 µg/mL to 0.5 µg/mL nih.gov
GC-MSSilylation0.01 µg/mL0.2 µg/mL nih.gov
Fast GC-MSSilylation<11.20 ng/mLNot specified nih.gov

For the detection of THCV at very low concentrations, particularly in complex biological matrices like plasma and whole blood, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. researchgate.netpnrjournal.com This technique combines the superior separation capabilities of HPLC with the high sensitivity and specificity of tandem mass spectrometry, allowing for ultrasensitive quantification. nih.govnih.gov

LC-MS/MS methods have been developed and validated for the simultaneous quantification of multiple cannabinoids and their metabolites, including THCV. researchgate.netnih.govescholarship.org These methods can achieve very low limits of quantification, often in the low nanogram per milliliter (ng/mL) or even picogram per milliliter (pg/mL) range. researchgate.netnih.govnih.govescholarship.org This level of sensitivity is essential for pharmacokinetic studies. nih.gov

Table 3: LC-MS/MS Method Sensitivity for THCV in Biological Matrices
MatrixLower Limit of Quantification (LLOQ)Upper Limit of Quantification (ULOQ)Reference
Human Plasma0.5 to 2.5 ng/mL400 ng/mL researchgate.netnih.gov
Whole Blood0.5 to 2 µg/L (0.5 to 2 ng/mL)Not specified escholarship.org

Sample Preparation and Extraction Techniques for THCV

Effective sample preparation is a critical step to remove interfering substances from the matrix and concentrate the analyte of interest before chromatographic analysis. The choice of extraction technique depends on the complexity of the sample matrix. For biological samples, Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are the most commonly used methods. nih.gov

Solid-Phase Extraction (SPE) is a widely used technique for cleaning up and concentrating cannabinoids from biological fluids like blood and urine. escholarship.orgnih.govnih.govunitedchem.com The main advantage of SPE is its ability to provide high analyte recoveries and cleaner extracts compared to other methods. mdpi.comnih.gov The process involves passing the liquid sample through a cartridge containing a solid sorbent. The analyte of interest, such as THCV, is retained on the sorbent while impurities are washed away. The purified analyte is then eluted with a small volume of an appropriate solvent.

Various SPE sorbents can be used, including novel fluorinated phases and polymeric sorbents. nih.govnih.gov For instance, a method for extracting THC and its metabolite from whole blood used a novel fluorinated phase after protein precipitation with acetonitrile. nih.gov The analytes were then eluted with a mixture of ethyl acetate (B1210297) and hexanes. nih.gov Another approach for urine samples utilized an anion exchange divinyl-benzene copolymer, which simplified the process by not requiring pH adjustment after hydrolysis. nih.gov

Liquid-Liquid Extraction (LLE) is a traditional and effective method for isolating cannabinoids from aqueous samples. nih.gov This technique operates on the principle of partitioning a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent. youtube.com For cannabinoid analysis, LLE is often preceded by a protein precipitation step when dealing with biological samples like plasma. mdpi.com

The selection of the extraction solvent is crucial; mixtures of polar and non-polar solvents, such as n-hexane and ethyl acetate, are commonly used. nih.govresearchgate.net The pH of the aqueous sample may need to be adjusted to optimize the extraction efficiency, especially for acidic cannabinoids. nih.govnih.gov For example, a dual-stage LLE was developed where the first extraction was performed at a neutral pH to extract neutral compounds like THC, followed by acidification and a second extraction to isolate acidic metabolites. nih.gov Although effective, LLE can sometimes lead to the formation of emulsions, which can complicate the separation of layers. selectscience.net

Compound Reference Table

Table 4: List of Chemical Compounds Mentioned
Compound Name
Acetonitrile
Cannabichromene (CBC)
Cannabidiol (B1668261) (CBD)
Cannabidiolic acid (CBDA)
Cannabigerol (CBG)
Cannabigerolic acid (CBGA)
Cannabinol (CBN)
Diazomethane
Ethyl acetate
Formic acid
Hexanes
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
Phosphoric acid
Pyridine
Tetrahydrocannabinol (THC)
Tetrahydrocannabinolic acid (THCA)
Tetrahydrocannabivarin (THCV)

An in-depth examination of the analytical methodologies pivotal for the accurate quantification and characterization of Tetrahydrocannabivarin (THCV) is essential for ensuring the quality and consistency of research and commercial products. This article details advanced extraction techniques and the rigorous method validation parameters required for reliable THCV analysis.

Conclusion and Future Perspectives in Tetrahydrocannabivarinol Research

Summary of Key Research Findings on THCV

Tetrahydrocannabivarin (THCV) is a phytocannabinoid found in the Cannabis sativa plant that, while structurally similar to tetrahydrocannabinol (THC), exhibits a distinct pharmacological profile. nih.gov Research has primarily focused on its metabolic and neurological effects, revealing a complex mechanism of action. Unlike THC, which is a known CB1 receptor agonist, THCV typically acts as a neutral antagonist or an inverse agonist at the cannabinoid type 1 (CB1) receptor. nih.govnih.govsubstack.com This antagonism is crucial as CB1 receptor activation is linked to increased appetite and energy storage. nih.gov Furthermore, THCV demonstrates partial agonist activity at the cannabinoid type 2 (CB2) receptor, which is involved in modulating inflammation. nih.govthemarijuanaherald.com

Preclinical and preliminary human studies have substantiated THCV's potential in metabolic regulation. In animal models, THCV has been shown to decrease appetite, reduce weight gain, and increase energy expenditure. nih.govsubstack.com Cell-based and animal research indicates that it improves insulin (B600854) sensitivity, promotes glucose uptake, and reduces lipid accumulation in fat and liver cells. nih.govthemarijuanaherald.comaimspress.com These findings have been supported by a limited number of human trials. For instance, one study involving patients with type 2 diabetes found that THCV could decrease fasting plasma glucose levels and improve pancreatic β-cell function. nih.govnih.gov Another study suggested that THCV may modulate food intake by altering connectivity in brain regions associated with appetite and reward. cannamd.com

Beyond metabolic effects, research has identified potential neurological applications for THCV. It has been reported to possess anticonvulsant properties in animal models of epilepsy. webmd.com Additionally, some studies suggest THCV may have antipsychotic effects, potentially through its interaction with 5-HT1A receptors. webmd.com A key characteristic that makes THCV a candidate for therapeutic development is its general lack of the psychoactive effects associated with THC at lower doses. nih.govsubstack.com

Table 1: Summary of Preclinical and Clinical Research Findings on THCV

Research AreaKey FindingsModel System
Metabolic Regulation Decreases appetite and food intake. nih.govsubstack.comAnimal (mice)
Reduces body weight gain and fat content. nih.govsubstack.comAnimal (mice)
Improves insulin sensitivity and glucose tolerance. nih.govnih.govAnimal (mice)
Lowers fasting plasma glucose and improves pancreatic β-cell function. nih.govHuman (Type 2 Diabetes)
Reduces lipid accumulation in adipocytes and hepatocytes. nih.govaimspress.comIn vitro / Animal
Neurological Effects Exhibits antiepileptiform and anticonvulsant properties. webmd.comAnimal (rats)
May produce antipsychotic effects via 5-HT1A receptors.Not specified in results
Mechanism of Action Acts as a neutral antagonist/inverse agonist at CB1 receptors. nih.govnih.govIn vitro / Animal
Acts as a partial agonist at CB2 receptors. nih.govthemarijuanaherald.comIn vitro / Animal

Identification of Knowledge Gaps and Unexplored Research Avenues

The long-term safety profile of chronic THCV administration in humans is another critical unknown. nih.gov While initial studies suggest a favorable safety profile with mild adverse events, comprehensive long-term studies are required for a rigorous evaluation. nih.gov Furthermore, the complete molecular mechanism of THCV is not fully understood. nih.gov Its dose-dependent dual agonist/antagonist behavior at the CB1 receptor, where it can act as an antagonist at low doses and a potential agonist at higher doses, requires further investigation to clarify its functional consequences. nih.gov The precise mechanisms by which THCV influences inflammation and adipogenesis also warrant more detailed exploration. nih.gov

Unexplored research avenues include the potential for THCV in treating other conditions. While metabolic and some neurological effects are the primary focus, its anti-inflammatory properties could be relevant for a broader range of inflammatory diseases. nih.gov There is also a need to investigate its effects in different patient populations and to understand how it might interact with other medications. The potential therapeutic applications for other rare cannabinoids, and how they might work synergistically with THCV, is another area ripe for exploration. baymedica.com

Future Trajectories for Translational and Clinical Applications of THCV Research

The future of THCV research is contingent on addressing the identified knowledge gaps to translate preclinical findings into viable clinical applications. A primary trajectory is the initiation of large-scale, multicenter clinical trials to firmly establish efficacy and safety for metabolic disorders like obesity and type 2 diabetes. nih.gov These trials are essential for gaining regulatory approval and facilitating the adoption of THCV-based therapies into clinical practice. nih.gov

A significant practical challenge for the clinical development of THCV is its poor oral bioavailability, stemming from its low water solubility and significant first-pass metabolism in the liver. nih.govtandfonline.com Therefore, a crucial future direction is the development of innovative drug delivery systems. nih.gov Research into nanoformulations, lipid-based carriers, and other advanced delivery platforms like mucoadhesive oral strips could enhance THCV's absorption, stability, and therapeutic efficacy. nih.govcannareporter.eupharmaexcipients.com

Another important trajectory involves exploring the synergistic effects of THCV when combined with existing anti-obesity or antidiabetic medications. nih.gov Combination therapies could offer a multi-pronged approach to managing complex metabolic diseases, potentially leading to improved outcomes. Further research could also expand the therapeutic scope of THCV to other areas, such as neurological disorders, leveraging its neuroprotective and anti-inflammatory properties. nih.govfloraflex.com Finally, overcoming regulatory barriers will be a critical step. This involves not only generating robust clinical data but also navigating the complex legal landscape surrounding cannabis-derived compounds to ensure a clear path for the development and approval of new medicines. nih.govnih.gov

Q & A

Basic Research Questions

Q. What analytical techniques are recommended to differentiate THCV from structurally similar cannabinoids in cannabis extracts?

  • Methodological Guidance :

  • Use high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) to resolve THCV from Δ⁹-THC and CBD, leveraging differences in retention times and mass-to-charge ratios .
  • Validate separation efficiency using certified reference materials (CRMs) for cannabinoids, as standardized by organizations like the International Council for Harmonisation (ICH) .
  • Include UV-Vis spectroscopy for preliminary identification, noting THCV’s distinct absorbance profile in the 220–280 nm range .
    • Key Consideration : Ensure mobile phase optimization (e.g., acetonitrile/water gradients) to prevent co-elution of THCV with THCA (tetrahydrocannabinolic acid) .

Q. How can researchers accurately quantify THCV in plant material with high lipid content?

  • Methodological Guidance :

  • Perform liquid-liquid extraction (LLE) using hexane/ethanol mixtures to isolate THCV from lipid matrices, followed by centrifugal filtration to remove particulates .
  • Apply gas chromatography (GC) with flame ionization detection (FID) for quantification, but note that decarboxylation of THCV-acid during heating may require correction factors .
    • Data Validation : Cross-validate results with nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, referencing peak assignments to published cannabinoid spectra .

Q. What in vitro models are suitable for preliminary assessment of THCV’s pharmacological activity?

  • Methodological Guidance :

  • Utilize CB1/CB2 receptor transfected HEK293 cells to evaluate THCV’s binding affinity and functional activity (e.g., cAMP modulation) compared to Δ⁹-THC .
  • For metabolic studies, employ hepatocyte cell lines (e.g., HepG2) to assess THCV’s cytochrome P450 enzyme interactions, using LC-MS/MS to monitor metabolite profiles .
    • Controls : Include WIN55,212-2 (CB1 agonist) and SR141716A (CB1 antagonist) as positive/negative controls to validate assay specificity .

Advanced Research Questions

Q. How should researchers design pharmacokinetic (PK) studies for THCV to account for its low bioavailability?

  • Methodological Guidance :

  • Use radiolabeled THCV (e.g., ³H-THCV) in rodent models to track tissue distribution and clearance rates via scintillation counting .
  • Incorporate physiologically based pharmacokinetic (PBPK) modeling to predict human PK parameters, integrating in vitro permeability (Caco-2 assays) and plasma protein binding data .
    • Ethical Compliance : Adhere to ICH E6(R3) guidelines for animal studies, including justification of sample sizes and humane endpoints .

Q. How can contradictory findings about THCV’s effects on appetite regulation be systematically addressed?

  • Methodological Guidance :

  • Conduct meta-analyses of preclinical studies, stratifying results by dosage (e.g., 0.1–5 mg/kg), administration route, and animal strain to identify confounding variables .
  • Apply Bayesian statistical models to quantify uncertainty in effect sizes, particularly when comparing THCV’s anorectic effects to placebo or other cannabinoids .
    • Data Synthesis : Use PRISMA guidelines for systematic reviews, ensuring inclusion of both positive and negative results to mitigate publication bias .

Q. What experimental designs are optimal for evaluating THCV’s neuroprotective effects in human clinical trials?

  • Methodological Guidance :

  • Implement double-blind, placebo-controlled trials with stratified randomization based on biomarkers (e.g., CSF Aβ42 levels for Alzheimer’s cohorts) .
  • Measure outcomes via quantitative EEG and plasma endocannabinoid profiling to correlate THCV exposure with neurophysiological changes .
    • Participant Selection : Use PICO framework (Population: Parkinson’s patients; Intervention: THCV oral capsules; Comparison: Placebo; Outcome: UPDRS score changes) to refine eligibility criteria .

Q. How can researchers validate the stability of THCV in analytical reference materials?

  • Methodological Guidance :

  • Perform accelerated stability testing under ICH Q1A conditions (40°C/75% RH for 6 months), monitoring degradation products via HPLC-DAD .
  • Use Arrhenius equation modeling to extrapolate shelf-life predictions for THCV CRMs stored at 2–8°C .
    • Documentation : Report degradation thresholds (e.g., ±5% potency) and impurity profiles in alignment with USP <1225> guidelines for analytical method validation .

Key Research Challenges and Recommendations

  • Standardization : Lack of harmonized protocols for THCV quantification remains a barrier. Researchers should advocate for WHO-led interlaboratory studies to establish consensus methods .
  • Ethical Reporting : Disclose conflicts of interest (e.g., funding from cannabis industries) and adhere to CONSORT guidelines for clinical trial transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tetrahydrocannabivarol
Reactant of Route 2
Tetrahydrocannabivarol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.